3-Chloropropyl isocyanate

Descripción

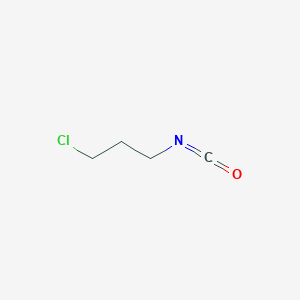

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c5-2-1-3-6-4-7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAVSDINDRNIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156336 | |

| Record name | Propane, 1-chloro-3-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13010-19-0 | |

| Record name | Propane, 1-chloro-3-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-3-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloropropyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Chloropropyl Isocyanate and Its Derivatives

Established Synthetic Pathways for 3-Chloropropyl Isocyanate

The synthesis of this compound, a key reagent in the formation of various functionalized organic compounds, is often achieved through well-established chemical transformations. lookchem.com One of the most prominent methods involves the Curtius rearrangement.

Application of Curtius Rearrangement in Isocyanate Synthesis

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids and their derivatives into isocyanates. nih.gov The reaction proceeds through the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org This transformation is known to be a concerted process, where the migration of the R-group and the expulsion of nitrogen gas occur simultaneously, with full retention of the R-group's configuration. wikipedia.org

In the context of this compound synthesis, the process typically starts with a precursor like 4-chlorobutyryl chloride. The acyl chloride is first converted to the corresponding acyl azide, 4-chlorobutanoyl azide. Subsequent thermal rearrangement of this acyl azide intermediate leads to the formation of this compound. kuleuven.be The isocyanate produced is a valuable intermediate due to its high reactivity, which allows for its conversion into a variety of other compounds like ureas and carbamates. organic-chemistry.org

Modified Procedures and Optimized Reaction Conditions

While the classical Curtius rearrangement is effective, research has also focused on optimizing the procedure. One documented synthesis of this compound reports a yield of 93% with a boiling point of 95°C at 20 mm Hg, indicating specific conditions for achieving a high purity product. kuleuven.be The general principle of the Curtius rearrangement allows for various modifications, including one-pot syntheses that combine the formation of the acyl azide and its subsequent rearrangement into a single procedural step, often mediated by reagents like diphenylphosphoryl azide (DPPA). nih.gov Such modifications aim to improve efficiency and yield. The isocyanate itself is a clear, colorless to light yellow liquid. lookchem.comtcichemicals.com

Synthesis of this compound Derivatives via Nucleophilic Addition

The electrophilic carbon atom of the isocyanate group in this compound is highly susceptible to attack by nucleophiles. This reactivity is the basis for the synthesis of a wide array of its derivatives. lookchem.comorganic-chemistry.org Reactions with primary amines are particularly significant, leading to the formation of substituted ureas. openstax.orgnih.govyoutube.comyoutube.comyoutube.com

Reaction with Primary Amines to Form Substituted Ureas

The reaction between this compound and primary amines is a straightforward nucleophilic addition that yields substituted urea (B33335) derivatives. acs.orgresearchgate.net This reaction is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. researchgate.netnih.govtandfonline.com The process involves the lone pair of electrons on the amine's nitrogen atom attacking the carbonyl carbon of the isocyanate, followed by proton transfer to form a stable urea linkage. youtube.com

A specific application of this reaction is the synthesis of 1-(chlorophenyl)-3-(3-chloropropyl)ureas. In one study, various substituted anilines were reacted with this compound in a suitable solvent like diethyl ether. tandfonline.com The reaction mixture was typically heated under reflux to drive the reaction to completion, yielding the desired urea products which were then purified, often by recrystallization. tandfonline.com These syntheses provide a modular approach to creating a diverse set of molecules with varying substitution patterns on the phenyl ring. tandfonline.com

Table 1: Synthesis of 1-(Substituted-phenyl)-3-(3-chloropropyl)ureas

| Phenyl Substituent | Product Name | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-Chloro | 1-(4-Chlorophenyl)-3-(3-chloropropyl)urea | - | - |

| 3-Chloro-4-fluoro | 1-(3-Chloro-4-fluorophenyl)-3-(3-chloropropyl)urea | 84% | 107 |

| 3-Chloro-4-cyano | 1-(3-Chloro-4-cyanophenyl)-3-(3-chloropropyl)urea | 89% | 111 |

Data sourced from a study on the synthesis of substituted N-imidazolidin-2-ones and N-tetrahydropyrimidin-2(1H)-ones, where these ureas were intermediates. tandfonline.com

Expanding on the urea synthesis, this compound is also a key reactant in the preparation of more complex N-phenyl ureidobenzenesulfonate and ureidobenzenesulfonamide derivatives. researchgate.netnih.gov In these syntheses, anilines containing a benzenesulfonate (B1194179) or benzenesulfonamide (B165840) moiety are used as the primary amine nucleophile. researchgate.netnih.gov

The synthetic strategy involves the nucleophilic addition of this compound to these functionalized anilines. researchgate.netnih.gov Researchers have found that the reactivity of the starting materials can vary significantly, necessitating the use of different bases (like 4-dimethylaminopyridine (B28879) or pyridine), solvents (such as THF, acetonitrile, or methylene (B1212753) chloride), and reaction conditions (including temperature adjustments and microwave heating) to optimize the yields of the final products. researchgate.netnih.gov This approach has been successfully used to generate libraries of substituted N-phenyl ureidobenzenesulfonate (PUB-SO) and N-phenylureidobenzenesulfonamide (PUB-SA) derivatives for biological evaluation. researchgate.netnih.gov

Table 2: Examples of Synthesized N-Phenyl Ureidobenzenesulfonate Derivatives

| Reactant A (Substituted Aniline) | Reactant B | Product | Yield |

|---|---|---|---|

| 2-Methylphenyl 4-aminobenzenesulfonate | This compound | 2-Methylphenyl 4-[3-(3-chloropropyl)ureido]benzenesulfonate | 57% |

| 4-Methoxyphenyl 4-aminobenzenesulfonate | 2-Chloroethyl isocyanate* | 4-Methoxyphenyl 4-[3-(2-chloroethyl)ureido]benzenesulfonate | 46% |

Note: The second entry uses 2-chloroethyl isocyanate but illustrates the same synthetic principle for a closely related derivative. nih.govulaval.ca

Formation of Urethane (B1682113) Linkages with Alcohols

The reaction of isocyanates with alcohols to form carbamates, commonly known as urethanes, is a cornerstone of polyurethane chemistry. kuleuven.be this compound, with its reactive isocyanate (-NCO) group, readily participates in this addition reaction. The lone pair of electrons on the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. youtube.com This is followed by the transfer of a proton from the alcohol to the nitrogen atom, resulting in the formation of a stable urethane linkage. youtube.com

The general mechanism for this reaction is a nucleophilic addition. kuleuven.be Kinetic studies have suggested that the reaction can be complex, with multiple alcohol molecules potentially participating in the transition state, acting as a bridge for proton transfer, especially in the absence of a catalyst. kuleuven.be The reaction rate is influenced by factors such as the structure of the alcohol and isocyanate, the solvent, and the presence of catalysts. Electron-withdrawing groups on the isocyanate can accelerate the reaction. researchgate.net

The fundamental reaction is as follows:

Cl(CH₂)₃NCO + R-OH → Cl(CH₂)₃NHCOOR

This reaction is highly versatile and is a key step in the synthesis of various functionalized molecules and polymers. researchgate.netresearchgate.net The presence of the chloroalkyl group in this compound allows for further chemical modifications after the urethane linkage is formed, making it a useful bifunctional building block in organic synthesis.

Emerging and Sustainable Synthetic Approaches

The traditional industrial synthesis of isocyanates relies heavily on the use of phosgene (B1210022), a highly toxic and corrosive gas. rsc.orgrsc.org This process generates significant safety concerns and produces hazardous byproducts like hydrogen chloride. researchgate.netpatsnap.com Consequently, there is a strong and growing demand for the development of innovative, safer, and more sustainable methods for isocyanate production that align with the principles of green chemistry. rsc.orgpatsnap.com These emerging approaches aim to eliminate the use of phosgene, reduce waste, improve energy efficiency, and utilize renewable feedstocks. patsnap.comnih.gov Key strategies include the development of novel catalytic systems and the exploration of biotechnological routes. rsc.orgresearchgate.net

Non-phosgene pathways often involve two main steps: the synthesis of a carbamate (B1207046) intermediate followed by its thermal decomposition to the desired isocyanate. nih.gov This indirect method is often preferred as carbamates are generally less toxic and more stable than their isocyanate counterparts. universiteitleiden.nl Routes such as the reductive carbonylation of nitro compounds, oxidative carbonylation of amines, and the use of carbon dioxide as a C1 building block are at the forefront of sustainable isocyanate synthesis research. patsnap.comresearchgate.netscholaris.ca

Biotechnological Methods for Isocyanate Production

A significant frontier in sustainable chemistry is the production of chemicals from renewable biomass rather than finite petrochemical sources. rsc.orgbiorizon.eu This approach is being actively explored for isocyanate synthesis, aiming to create "bio-based" isocyanates. rsc.orgpatsnap.com The core strategy involves converting biomass-derived platform chemicals into isocyanates.

Key renewable resources for producing bio-based isocyanates include:

Amino Acids: L-lysine, derived from biomass, can be converted into lysine (B10760008) diisocyanate (LDI) and its derivatives, which are asymmetric aliphatic isocyanates. researchgate.net

Fatty Acids: Dimer acids, derived from vegetable oils, can be transformed into diisocyanates. researchgate.net

Carbohydrates: Sugars can be used to produce compounds like pentamethylene diisocyanate (PDI), which has been successfully commercialized as a bio-based isocyanate. researchgate.net

Lignin: Aromatic compounds derived from lignin, such as vanillyl alcohol and guaiacol, offer a pathway to bio-based aromatic diisocyanates. researchgate.net

A common laboratory-scale method for converting bio-derived carboxylic acids into isocyanates is the Curtius rearrangement. researchgate.netresearchgate.net In this reaction, a carboxylic acid is converted into an acyl azide, which then undergoes thermal rearrangement to yield the isocyanate with the elimination of nitrogen gas. researchgate.netresearchgate.net While effective, the handling of potentially explosive azido (B1232118) compounds on an industrial scale presents safety challenges that need to be addressed. researchgate.net Chemo-enzymatic processes are also being developed to create precursors for non-isocyanate polyurethanes (NIPUs) from renewable materials like ferulic acid, representing an alternative but related sustainable strategy. acs.orgresearchgate.net

Table 1: Examples of Bio-Based Precursors for Isocyanate Synthesis

| Precursor Source | Bio-Based Chemical | Resulting Isocyanate Type | Reference |

| Amino Acids | L-Lysine | Aliphatic Diisocyanate (e.g., LDI) | researchgate.net |

| Vegetable Oils | Dimer Fatty Acids | Aliphatic Diisocyanate | researchgate.net |

| Carbohydrates | (via 1,5-diaminopentane) | Pentamethylene Diisocyanate (PDI) | researchgate.net |

| Lignocellulose | Ferulic Acid | Aromatic Isocyanate Precursors | acs.org |

| Lignocellulose | Guaiacol, Vanillyl Alcohol | Aromatic Diisocyanates | researchgate.net |

Catalytic Approaches in Isocyanate Synthesis

Catalysis is central to the development of phosgene-free routes for isocyanate synthesis. rsc.org These methods often involve the carbonylation of nitrogen-containing compounds, such as nitroaromatics or amines, using carbon monoxide as a C1 source. researchgate.net Transition-metal catalysts are crucial for facilitating these transformations under milder conditions and with higher selectivity compared to uncatalyzed reactions. researchgate.netacs.org

One of the most studied catalytic routes is the reductive carbonylation of nitro compounds. universiteitleiden.nlacs.org This can be a direct, one-step process to the isocyanate or an indirect, two-step process that proceeds via a carbamate intermediate. universiteitleiden.nl The indirect route is often favored to avoid the oligomerization of the isocyanate under the reaction conditions. researchgate.net

A variety of catalytic systems have been investigated, with a significant focus on Group VIII transition metals:

Palladium (Pd)-based catalysts: These are among the most active systems, often used with ligands like phosphines or phenanthroline and sometimes promoted by Lewis acids. researchgate.netuniversiteitleiden.nl

Rhodium (Rh) and Ruthenium (Ru) catalysts: Carbonyl clusters and complexes of these metals have also been shown to be active in carbonylation reactions, though sometimes less so than palladium systems. universiteitleiden.nlacs.org

Cobalt (Co) catalysts: Earth-abundant metals like cobalt are gaining attention. Cobalt(III) complexes have been successfully used to catalyze the C-H bond amidation with isocyanates, representing a different but related catalytic application. nih.gov

Composite Catalysts: Multiphase catalysts, often combining metal oxides (e.g., Bi₂O₃, Fe₂O₃), have demonstrated high activity and stability, particularly in the thermal decomposition of carbamates to produce isocyanates. acs.org

These catalytic approaches offer a more environmentally benign alternative to the phosgene process, avoiding chlorinated byproducts and often allowing for catalyst recycling. nih.govacs.org

Table 2: Selected Catalytic Systems for Non-Phosgene Isocyanate Synthesis

| Reaction Type | Catalyst System | Substrate Example | Key Features | Reference |

| Reductive Carbonylation | PdCl₂/FeCl₃/Pyridine | Nitrobenzene | Indirect route via carbamate; increased rate and selectivity. | universiteitleiden.nl |

| Reductive Carbonylation | [Pd]/phen/H⁺ | Nitroaromatics | Homogeneous system, effective for indirect carbonylation. | universiteitleiden.nl |

| Reductive Carbonylation | Rhodium or Ruthenium clusters | Nitroaromatics | Active for carbonylation but can have lower activity than Pd. | universiteitleiden.nlacs.org |

| Carbamate Decomposition | Bi₂O₃/Fe₂O₃ in Ionic Liquid | Methyl 1,6-adipic carbamic acid | High yield of isocyanate; catalyst/solvent reusability. | acs.org |

| C-H Amidation | [Cp*Co(C₆H₆)][PF₆]₂ | 1-phenyl-1H-pyrazole | Earth-abundant metal catalyst; broad isocyanate scope. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Chloropropyl Isocyanate

Fundamental Reactivity of the Isocyanate Group

Electrophilic Nature and Reactions with Diverse Nucleophiles

The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom. patsnap.comdiva-portal.org This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. patsnap.com Consequently, 3-Chloropropyl isocyanate readily reacts with a wide array of nucleophiles. wikipedia.orgontosight.ai The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom. rsc.org

Common reactions with nucleophiles include:

Alcohols: React to form urethane (B1682113) (carbamate) linkages. diva-portal.orgontosight.ai

Amines: React with primary and secondary amines to yield urea (B33335) derivatives. diva-portal.orgwikipedia.org This reaction is typically very fast, especially with aliphatic amines. zypuw.compoliuretanos.net

Water: Reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. patsnap.comwikipedia.org This sensitivity to moisture requires that reactions often be carried out under anhydrous conditions. fishersci.com

The reactivity hierarchy of common nucleophiles with isocyanates is generally as follows: aliphatic amines > aromatic amines > primary alcohols > water > phenols > thiols. diva-portal.org For instance, this compound has been used in reactions with various aniline (B41778) derivatives to synthesize N-phenyl ureidobenzenesulfonates, demonstrating its reactivity towards amine nucleophiles. nih.gov

Factors Influencing Reaction Kinetics and Selectivity

Several factors can influence the rate and selectivity of reactions involving this compound. Understanding these is crucial for controlling reaction outcomes and achieving desired products.

Molecular Structure and Steric Effects: The reactivity of the isocyanate group is influenced by its molecular structure. patsnap.com While this compound is an aliphatic isocyanate, which are generally less reactive than aromatic isocyanates, the presence of the electron-withdrawing chlorine atom can impact the electrophilicity of the isocyanate carbon. diva-portal.org Steric hindrance around the nucleophile or the isocyanate group can slow down the reaction rate. patsnap.comkglmeridian.com

Temperature: Reaction rates generally increase with higher temperatures. zypuw.com However, for polyurethane synthesis, temperatures are often controlled between 60-100 °C to avoid side reactions that can lead to branching and crosslinking at temperatures above 130 °C. zypuw.com

Catalysts: The reaction of isocyanates with nucleophiles, particularly the slower reaction with alcohols, is often accelerated by catalysts. patsnap.comkglmeridian.com Both acid and base catalysts can be employed to control the reaction kinetics.

Solvent Effects: The polarity of the solvent can affect reaction rates. Generally, the more polar the solvent, the slower the reaction rate for uncatalyzed isocyanate-hydroxyl reactions. zypuw.comkglmeridian.com

Reactant Concentration and Ratio: The ratio of isocyanate to nucleophilic groups (e.g., -NCO to -OH) influences the reaction speed. A ratio closer to 1:1 typically results in a faster reaction rate. zypuw.com

Cyclization Reactions and Heterocyclic Compound Formation

The dual functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The isocyanate group provides a handle for initial reaction with a nucleophile, while the chloropropyl chain enables subsequent intramolecular cyclization.

Tandem Cyclization for Imidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinoline and Pyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline Ring Systems

A notable application of this compound is in the synthesis of complex, fused heterocyclic systems through tandem cyclization reactions. thieme-connect.com In a specific synthetic route, 6,7-dialkoxy-1,2,3,4-tetrahydroisoquinoline-1-acetonitriles are first reacted with this compound. thieme-connect.comsigmaaldrich.com This initial step forms a urea intermediate via the reaction of the secondary amine of the tetrahydroisoquinoline with the isocyanate group.

The resulting urea then undergoes a base-mediated tandem cyclization. This process involves two sequential intramolecular ring closures:

The nitrile group and the adjacent urea nitrogen cyclize to form a pyrimidine (B1678525) ring.

The terminal chlorine of the propyl chain is displaced by the other urea nitrogen, forming either a five-membered imidazolidine (B613845) or a six-membered tetrahydropyrimidine (B8763341) ring.

This elegant one-pot transformation yields novel polycyclic systems, as detailed in the table below. thieme-connect.com

| Reactant | Product Name | Final Ring System | Yield (%) |

|---|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetonitrile | 9,10-Dimethoxy-5H-2,3,7,8,12b,13-hexahydroimidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-one | Imidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinoline | 56 |

| 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetonitrile | 9,10-Diethoxy-5H-2,3,7,8,12b,13-hexahydroimidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-one | Imidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinoline | 52 |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetonitrile | 11,12-Dimethoxy-2H,6H-3,4,8,9,13b,14-hexahydropyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline-6-one | Pyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline | 61 |

| 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetonitrile | 11,12-Diethoxy-2H,6H-3,4,8,9,13b,14-hexahydropyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline-6-one | Pyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline | 58 |

Coupling Reactions for 1,3-Oxazino[2,3-b]quinazolines

This compound is also utilized in coupling reactions to form 1,3-oxazino[2,3-b]quinazolines. sigmaaldrich.commdpi.comsemanticscholar.org In this type of synthesis, a bifunctional starting material containing both an amine and a hydroxyl or carboxyl group is used. For example, the reaction of methyl anthranilate with this compound first forms a urea intermediate. researchgate.netresearchgate.net This intermediate can then undergo cyclization in different ways depending on the reaction conditions. Treatment with potassium bicarbonate leads to the formation of 3,4-dihydro-2H,6H- patsnap.comwikipedia.orgoxazino[2,3-b]quinazolin-6-one. researchgate.netresearchgate.net This cyclization involves the ester group and the urea nitrogen, followed by the displacement of the chloride by the aromatic amine nitrogen, creating the fused oxazino-quinazoline structure.

Intramolecular Cyclization to Form Cyclic Urea Compounds

The formation of cyclic ureas is another important application of this compound's reactivity. When reacted with aminobenzonitriles (anthranilonitriles), this compound initially forms a urea derivative. researchgate.netresearchgate.netresearchgate.net This intermediate possesses the necessary functionalities for subsequent intramolecular cyclizations. Upon heating or treatment with ammonia, this urea undergoes a double cyclization to yield 2,3,4,7-tetrahydro-6H-pyrimido[1,2-c]quinazolin-6-one. researchgate.netresearchgate.net This transformation involves the formation of two new rings, showcasing the utility of the chloropropyl and isocyanate groups in constructing complex heterocyclic frameworks. The term "cyclic urea" can broadly encompass these quinazolinone structures, as they contain the core urea moiety (-N-CO-N-) within a ring system.

Polymerization Mechanisms and Characteristics

Anionic Polymerization of this compound

The anionic polymerization of this compound (3CPIC) presents a synthetic challenge due to the reactive nature of both the isocyanate group and the chloropropyl side chain. researchgate.net However, under specific conditions, controlled polymerization can be achieved.

The choice of initiator and the use of additives are critical for the successful anionic polymerization of isocyanates, including 3CPIC. researchgate.netresearchgate.net Conventional initiators can lead to side reactions like trimerization. researchgate.netresearchgate.netresearchgate.net To suppress these unwanted reactions and promote a controlled "living" polymerization, specific initiator systems and additives are employed. researchgate.netresearchgate.netresearchgate.netacs.org

Sodium benzanilide (B160483) (Na-BA) has been explored as an initiator for the anionic polymerization of 3CPIC. researchgate.net However, when used alone, it can result in low initiation efficiency and polymer yield due to the rapid propagation and competing trimerization reactions. researchgate.net A more reactive initiator, an oligo(n-hexyl isocyanate)sodium/Na-BA cluster, showed improved initiation efficiency and yield, although trimerization remained an issue. researchgate.net

The addition of sodium tetraphenylborate (B1193919) (NaBPh₄) has been shown to be effective in controlling the anionic polymerization of isocyanates. researchgate.netresearchgate.netacs.org NaBPh₄ can reduce the rate of propagation and sterically hinder the propagating chain end, thereby suppressing the trimerization reaction. researchgate.netresearchgate.net This effect is attributed to the formation of a more stable ion pair between the propagating amidate anion and the sodium cation, which is coordinated with the bulky tetraphenylborate anion. researchgate.net However, the presence of NaBPh₄ can also decrease initiation efficiency, leading to uncontrolled molecular weight properties in some cases. researchgate.net For the polymerization of n-hexyl isocyanate, the combination of a sodium naphthalenide initiator with NaBPh₄ in THF at -98°C has been shown to produce polymers with quantitative yield and narrow molecular weight distribution. researchgate.net

Achieving control over the molecular weight (MW) and polydispersity index (PDI) in the anionic polymerization of isocyanates is a significant objective, indicating a living polymerization process. researchgate.netresearchgate.netacs.org For many isocyanates, a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator molar ratio is a key indicator of a controlled polymerization. researchgate.netacs.org

In the case of 3CPIC, achieving this level of control has proven to be challenging. researchgate.net Polymerization attempts have often resulted in uncontrolled molecular weight properties. researchgate.net However, for other isocyanates like n-hexyl isocyanate (HIC), the use of specific initiator systems, such as sodium benzanilide (Na-BA), has demonstrated unprecedented control over MW and MWD. nih.gov This initiator system, which has a slow initiation rate combined with an additive-like function, eliminates the need for external additives and results in polymers with high yields and narrow MWDs. nih.gov Similarly, the anionic polymerization of n-pentanoxycarbonylaminohexyl isocyanate (PEAHI) initiated by Na-BA yielded polymers with controlled molecular weight and a narrow PDI (1.08–1.14). acs.org

The following table summarizes the results of the living anionic polymerization of HIC using a sodium naphthalenide initiator in the presence of NaBPh₄, demonstrating the level of control achievable under optimized conditions.

| [M]/[I] | Mn (calc) ( g/mol ) | Mn (obs) ( g/mol ) | PDI |

| 50 | 6,350 | 6,400 | 1.10 |

| 100 | 12,700 | 12,800 | 1.12 |

| 200 | 25,400 | 25,500 | 1.15 |

| Table adapted from data on the living anionic polymerization of HIC using Na-Naph in the presence of NaBPh4 in THF at -98°C. researchgate.net |

A "living" polymerization is characterized by the absence of chain termination and chain transfer reactions. scispace.comsigmaaldrich.com Several key pieces of evidence are used to confirm the living nature of a polymerization process. One primary indicator is a linear relationship between the number-average molecular weight (Mn) of the polymer and the monomer conversion. acs.org Another is the ability to synthesize block copolymers by the sequential addition of different monomers. acs.org

For the anionic polymerization of isocyanates, achieving living characteristics has been a significant advancement. researchgate.netacs.org The use of effective additives and dual-functional initiators helps to stabilize the living chain end and prevent trimerization, leading to quantitative yields, predictable molecular weights, and narrow molecular weight distributions. researchgate.netresearchgate.netresearchgate.net

Coordination Polymerization in Copolymer Synthesis

Coordination polymerization, particularly using organotitanium(IV) catalysts, has emerged as a powerful method for the controlled synthesis of polyisocyanates. acs.org These catalysts, such as chiral half-titanocene complexes, can initiate polymerization to produce well-defined homopolymers and copolymers. mdpi.com This control allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. The mechanism is effective for a variety of isocyanate monomers, including those with functional side chains, paving the way for the incorporation of monomers like this compound into complex copolymer structures. acs.orgmdpi.com The synthesis of statistical and block copolymers of functional isocyanates like n-hexyl isocyanate (HIC) with 2-chloroethyl isocyanate (ClEtIC) or 3-(triethoxysilyl)propyl isocyanate (TESPI) using half-titanocene initiators has been successfully demonstrated, providing a direct precedent for the behavior of this compound in similar systems. mdpi.comresearchgate.net

In statistical copolymerization, two or more monomers are polymerized simultaneously, leading to a polymer chain where the monomer units are arranged in a statistical sequence. A critical aspect of understanding this process is the determination of monomer reactivity ratios (r₁, r₂), which describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) versus the other monomer (copolymerization). nih.gov

These ratios are calculated from the composition of the monomer feed versus the composition of the resulting copolymer at low conversion levels. mdpi.com Several linear graphical methods, including the Fineman-Ross (FR), inverted Fineman-Ross (inv-FR), and Kelen-Tüdős (KT) methods, are employed for this purpose. mdpi.com Additionally, computational programs like COPOINT can be used for more precise determination based on the terminal copolymerization model. researchgate.netnih.gov

For instance, in the copolymerization of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI), the reactivity ratios were determined to be r_HIC_ = 0.65 and r_TESPI_ = 1.20. mdpi.com This indicates that the growing chain ending in a TESPI unit prefers to add another TESPI monomer, while the chain ending in a HIC unit has a slight preference for adding a TESPI monomer over another HIC unit. This leads to a copolymer structure that is rich in TESPI-TESPI and HIC-TESPI dyads. mdpi.com Similar studies with allyl isocyanate (ALIC) and n-dodecyl isocyanate (DDIC) provide further examples of how these ratios dictate the final polymer microstructure. nih.gov

Table 1: Methods for Determining Monomer Reactivity Ratios

| Method | Description | Application |

| Fineman-Ross (FR) | A linear graphical method for determining reactivity ratios from copolymer composition data. mdpi.com | Widely used for initial estimation of reactivity ratios. |

| Kelen-Tüdős (KT) | A more reliable graphical method that gives equal weight to all experimental data points. mdpi.com | Often preferred over the FR method for its improved accuracy. |

| COPOINT Program | A computer program that calculates reactivity ratios based on the terminal copolymerization model. researchgate.netnih.gov | Provides a non-graphical, statistically robust determination of r-values. |

Block copolymers are synthesized by the sequential polymerization of different monomers. This strategy relies on a "living" polymerization system, where the active center at the end of the polymer chain remains active after the first monomer is consumed, allowing it to initiate the polymerization of a second, subsequently added monomer. mdpi.com

The synthesis of block copolymers involving isocyanates via coordination polymerization typically follows these steps:

The first monomer (e.g., n-dodecyl isocyanate, DDIC) is polymerized using a suitable initiator, such as a half-titanocene complex, until a desired conversion (often around 50%) is reached. nih.gov

A sample of the first block (homopolymer) is taken for analysis by methods like Size Exclusion Chromatography (SEC) to confirm its molecular weight and narrow dispersity. researchgate.net

The second monomer (e.g., allyl isocyanate, ALIC) is then introduced into the reaction mixture. nih.gov

The living chain ends from the first block initiate the polymerization of the second monomer, forming a diblock copolymer. nih.gov

The successful formation of the block copolymer is confirmed by SEC analysis, which shows a distinct shift to a higher molecular weight compared to the first block, while maintaining a narrow molecular weight distribution. mdpi.com This sequential addition method has been used to create well-defined block copolymers from various isocyanates, such as HIC and TESPI, demonstrating the robustness of the strategy. mdpi.com

Table 2: Illustrative Steps in Block Copolymer Synthesis via Sequential Addition

| Step | Action | Expected Observation | Characterization |

| 1 | Polymerize Monomer A (e.g., HIC) with a coordination initiator. | The viscosity of the solution increases. | SEC shows a symmetrical peak for Poly(A). |

| 2 | Introduce Monomer B (e.g., 3-CPIC) to the living Poly(A) chains. | Further increase in viscosity. | SEC shows a shift to higher molecular weight. |

| 3 | Terminate the polymerization. | A solid polymer is isolated. | NMR and IR confirm the presence of both A and B units. |

Homopolymerization and Copolymerization Studies of Isocyanates

While coordination polymerization is effective, anionic polymerization is another critical technique for synthesizing polyisocyanates, including those with reactive functional groups like this compound (3CPIC). acs.org The anionic polymerization of 3CPIC has been investigated using various initiator systems in tetrahydrofuran (B95107) (THF) at a very low temperature of -98 °C to control the reaction. researchgate.net

A significant challenge in the anionic polymerization of isocyanates is the competing side reaction of cyclotrimerization, where three monomer units react to form a stable cyclic trimer instead of a linear polymer chain. acs.org This side reaction can reduce polymer yield and affect the properties of the final material. Research has shown that the choice of initiator is crucial. For 3CPIC, using a simple initiator like sodium benzanilide (Na-BA) resulted in low initiation efficiency and low polymer yield because the propagation and trimerization reactions were much faster than the initiation. researchgate.net To improve this, more reactive initiators, such as an oligo(n-hexyl isocyanate)sodium/Na-BA cluster, were used, which improved the initiation efficiency and polymer yield, though some trimerization still occurred. researchgate.net

The living nature of anionic polymerization, when successfully controlled, allows for the synthesis of well-defined polymers and block copolymers. acs.org For example, successful living anionic block copolymerization of allyl isocyanate and n-hexyl isocyanate has been achieved, opening a pathway for creating amphiphilic block copolymers after further chemical modification. researchgate.net

Cross-linking Phenomena and Their Impact on Polymer Architecture

The presence of the chloro- group on the side chain of poly(this compound) provides a reactive handle for post-polymerization modification, most notably for introducing cross-links. Cross-linking is the process of forming covalent bonds between individual polymer chains, transforming them from a soluble or meltable material into a three-dimensional network. scienomics.comresearchgate.net

This transformation has a profound impact on the polymer's architecture and properties:

Increased Stiffness and Strength: By connecting the polymer chains, cross-links restrict their movement, leading to a higher modulus and greater mechanical strength. scienomics.comresearchgate.net

Enhanced Thermal Stability: The network structure prevents chains from flowing past each other at elevated temperatures, increasing the material's resistance to heat. scienomics.com

Improved Solvent Resistance: The covalently bonded network cannot be dissolved, although it may swell in the presence of a good solvent.

The chlorine atom in the 3-chloropropyl side chain can be substituted by nucleophiles. This allows for various cross-linking strategies. For example, reacting the polymer with a multifunctional amine (a diamine or triamine) could lead to the formation of a cross-linked network. The degree of cross-linking, or the number of cross-links per unit volume, can be controlled by the amount of cross-linking agent used, allowing for the tuning of the final material's properties. researchgate.net The chemical structure of the cross-linking agent itself also significantly influences the properties of the resulting network. rsc.org While the polymer chains themselves are formed through the polymerization of the isocyanate backbone, the final thermoset properties are dictated by this subsequent cross-linking chemistry. scienomics.com

Advanced Applications of 3 Chloropropyl Isocyanate in Chemical Synthesis

Fundamental Role as a Versatile Organic Building Block

The inherent reactivity of the isocyanate and chloro functionalities makes 3-chloropropyl isocyanate a versatile building block in organic synthesis. The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. Simultaneously, the chloro group can be displaced through nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

This dual reactivity is particularly useful in the construction of heterocyclic compounds. For instance, it has been utilized in the preparation of complex fused-ring systems. Specific examples of compounds synthesized using this compound as a key starting material include:

9,10-dimethoxy- and 9,10-diethoxy-5H-2,3,7,8,12b,13-hexahydroimidazo[1′,2′:3,4]pyrimido[6,1-a]isoquinolin-5-one sigmaaldrich.comsigmaaldrich.com

11,12-dimethoxy- and 11,12-diethoxy-2H,6H-3,4,8,9,13b,14-hexahydropyrimido[1′,2′:3,4]pyrimido[6,1-a]isoquinoline-6-one sigmaaldrich.comsigmaaldrich.com

1,3-oxazino[2,3-b]quinazolines through coupling with anthranilamide sigmaaldrich.comsigmaaldrich.com

These examples underscore the utility of this compound in creating intricate molecular frameworks that are often the core of biologically active molecules and functional materials.

Application in Specialty Chemical Development and Advanced Materials

In the realm of specialty chemicals and advanced materials, this compound serves as a valuable monomer and modifying agent. Its ability to react with various functional groups allows for the synthesis of specialized polymers and the functionalization of surfaces.

One notable application is in the development of chiral stationary phases for high-performance liquid chromatography (HPLC). These materials are crucial for the separation of enantiomers, a vital process in the pharmaceutical industry. This compound can be used as a linker to immobilize chiral selectors onto a support matrix, such as silica gel researchgate.netresearchgate.net. The resulting chiral stationary phases exhibit enhanced stability and a broader range of solvent compatibility.

Furthermore, this compound is employed in the synthesis of sulfonylurea compounds google.com. These compounds have applications in various fields, including pharmaceuticals and agrochemicals. The reaction of this compound with anilines is a key step in the formation of chlorosubstituted acyclic ureas, which are precursors to the final sulfonylurea products google.com.

Intermediates in Pharmaceutical Synthesis

The unique chemical properties of this compound make it an important intermediate in the synthesis of a variety of pharmaceutical agents. Its ability to introduce a three-carbon chain with a reactive terminal group is exploited in the development of several classes of therapeutic compounds.

Nitrosoureas are a class of chemotherapeutic agents known for their alkylating and carbamoylating activities, which enable them to cross-link DNA and inhibit DNA replication in cancer cells. This compound is a key precursor in the synthesis of certain nitrosourea derivatives.

A specific example is its use in the preparation of N-[N′-(3-chloropropyl)-N′-nitrosocarbamoyl]-L-proline sigmaaldrich.comsigmaaldrich.com. This compound is a proline-linked nitrosourea designed as a prodrug. The synthesis involves the reaction of this compound with the amino acid proline, followed by nitrosation. The resulting compound can then be investigated for its cytotoxic effects on cancer cell lines sigmaaldrich.com.

Recent research has demonstrated the utility of this compound in the synthesis of novel sulfonic cytosine derivatives. These compounds are of interest due to their potential biological activities, including antiviral properties researchgate.netosi.lv.

A convenient method has been developed for the synthesis of 9-(methyl(phenyl)sulfonyl)-2,3,4,7-tetrahydro-6H-pyrimido[1,6-a]pyrimidin-6-ones. This synthesis is based on the reaction of 3-amino-2-(methyl(phenyl)sulfonyl)acrylonitriles with this compound researchgate.netosi.lv. This reaction highlights the role of this compound in building complex heterocyclic systems with potential therapeutic applications.

Tubulin is a critical protein involved in cell division, and its inhibitors are a major class of anticancer drugs. This compound has been employed in the synthesis of novel tubulin inhibitors that mimic the action of combretastatin A-4, a potent natural tubulin inhibitor.

Specifically, it is used in the synthesis of phenyl 4-(tetrahydro-2-oxopyrimidin-1(2H)-yl)benzenesulfonate derivatives (PPB-SOs). The synthesis involves the nucleophilic addition of an aniline (B41778) to this compound, followed by cyclization to form a tetrahydro-3-phenylpyrimidin-2(1H)-one intermediate nih.govacs.org. This tetrahydropyrimidin-2(1H)-one ring is an enlargement of the imidazolidin-2-one ring found in a related class of tubulin inhibitors, and this structural modification is explored to understand its effect on biological activity acs.org.

Building Block in Agrochemical Synthesis

The versatility of this compound also extends to the agrochemical industry, where it is used as a building block for the synthesis of pesticides, including insecticides, acaricides, and fungicides.

In the development of new insecticides and acaricides, this compound is used in the synthesis of N-arylamidine-substituted trifluoroethyl sulfide derivatives. A specific synthetic example involves the reaction of 2-fluoro-4-methyl-5-[(2,2,2-trifluoroethyl)sulfanyl]aniline with this compound in the presence of a catalyst google.com. The resulting compounds are then evaluated for their efficacy in controlling animal pests.

Furthermore, carbamate (B1207046) derivatives of this compound have shown potential as fungicides. For instance, 3-chloropropyl N-phenylcarbamate has been noted for its fungitoxicity, indicating its potential application in the development of new crop protection agents ct.gov.

Utilization in Polymer Chemistry and Material Science

This compound is a versatile bifunctional monomer that has found significant application in the fields of polymer chemistry and material science. Its unique structure, featuring both a reactive isocyanate group and a functionalizable chloropropyl chain, allows for the synthesis of a diverse range of polymeric materials with tailored properties. This section explores its use in the creation of high-performance polyurethane-based polymers and the preparation of modified cellulosic materials.

Synthesis of High-Performance Polyurethane-Based Polymers

The synthesis of high-performance polyurethanes often relies on the careful selection of isocyanate and polyol monomers to achieve desired physical and chemical properties. This compound serves as a valuable building block in this regard, enabling the introduction of reactive side chains that can be used for subsequent crosslinking or functionalization, leading to materials with enhanced thermal and mechanical properties.

One of the key methods for polymerizing this compound is through living anionic polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The resulting poly(this compound) homopolymers and copolymers exhibit properties that are indicative of high-performance materials. The presence of the pendant chloropropyl group provides a reactive handle for further chemical modifications, such as the introduction of crosslinking agents or other functional moieties, to enhance the polymer's performance characteristics.

Research into the properties of polyurethanes derived from this compound has highlighted their potential for advanced applications. The ability to precisely control the polymer architecture through living polymerization techniques opens up possibilities for creating materials with superior strength, thermal stability, and chemical resistance. While specific performance data for homopolymers of this compound is not extensively documented in publicly available literature, the principles of polyurethane chemistry suggest that the incorporation of this monomer can lead to polymers with a unique combination of properties. The chloropropyl side chain can be leveraged to create crosslinked networks, which are known to improve the mechanical strength and thermal stability of polyurethane elastomers.

Below is a table summarizing the typical properties of high-performance polyurethane elastomers, which can be targeted through the use of functional monomers like this compound.

| Property | Typical Value Range for High-Performance Polyurethane Elastomers |

| Tensile Strength | 30 - 70 MPa |

| Elongation at Break | 300 - 800% |

| Hardness (Shore A) | 70 - 95 |

| Tear Strength | 50 - 150 kN/m |

| Glass Transition (Tg) | -50 to 0 °C |

| Decomposition Temp. | > 300 °C |

Preparation of Cellulose (B213188) Acetate Carbamates

Cellulose acetate, a derivative of the natural polymer cellulose, is a widely used bioplastic. However, its applications can be limited by its inherent properties. Chemical modification of cellulose acetate is a common strategy to enhance its performance and introduce new functionalities. The reaction of the remaining hydroxyl groups on the cellulose acetate backbone with isocyanates, such as this compound, leads to the formation of cellulose acetate carbamates, which are a class of materials with modified properties. nih.gov

The preparation of cellulose acetate carbamates involves the reaction of the isocyanate group of this compound with the hydroxyl groups present on the cellulose acetate polymer chain. This reaction results in the formation of a carbamate (urethane) linkage. The process is typically carried out in a suitable solvent and may be facilitated by a catalyst. The degree of substitution, which is the average number of hydroxyl groups per anhydroglucose unit that have been converted to carbamate groups, can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants, temperature, and reaction time.

The introduction of the 3-chloropropyl carbamate side chains onto the cellulose acetate backbone can significantly alter the material's properties. For instance, it can affect the solubility of the polymer in various solvents, its thermal stability, and its mechanical properties. nih.gov The presence of the chloroalkyl group also provides a site for further chemical reactions, allowing for the grafting of other molecules or polymers to create functional materials with applications in areas such as biocompatible materials, films with specific barrier properties, and matrices for controlled release systems.

The characterization of cellulose acetate carbamates is crucial to understanding the relationship between their structure and properties. Techniques such as Fourier-transform infrared (FTIR) spectroscopy can confirm the formation of the carbamate linkage, while nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the degree and regioselectivity of substitution. nih.gov Thermal analysis techniques, like thermogravimetric analysis (TGA), are used to evaluate the thermal stability of the modified polymer.

The table below presents typical characterization data for isocyanate-modified cellulose acetate, illustrating the changes in properties that can be achieved through this chemical modification.

| Property | Unmodified Cellulose Acetate | Isocyanate-Modified Cellulose Acetate (Cellulose Acetate Carbamate) |

| Degree of Substitution (Carbamate) | 0 | 0.1 - 1.5 |

| Solubility | Soluble in acetone, THF | Modified solubility, potentially soluble in a wider range of solvents |

| Glass Transition (Tg) | 180 - 230 °C | Can be altered depending on the substituent |

| Decomposition Temp. | ~350 °C | Can be increased or decreased based on the nature of the carbamate |

| Surface Contact Angle | ~60-70° (with water) | Can be tailored for increased hydrophobicity or hydrophilicity |

Investigation of Biological Activity and Mechanistic Insights of 3 Chloropropyl Isocyanate Derivatives

Antiproliferative and Anticancer Activities in Cellular Models

Substituted N-phenyl ureas and related heterocyclic compounds derived from 3-chloropropyl isocyanate have been systematically synthesized and assessed for their antiproliferative activity against various human cancer cell lines. One notable series, N-phenyl-N'-(3-chloropropyl)urea (CPU) derivatives, demonstrated significant cytotoxic effects.

The antiproliferative activity of these compounds was evaluated in human cancer cell lines representing tumors from different germ layers, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF-7 (breast carcinoma). The efficacy is typically expressed as the IC50 value, which is the concentration of the drug required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity (IC50, µM) of Selected this compound Derivatives

| Compound | HT-29 (Colon) | M21 (Melanoma) | MCF-7 (Breast) |

|---|---|---|---|

| CPU Derivative 24 | 15 | 20 | 10 |

| CPU Derivative 30 | >100 | >100 | >100 |

| CPU Derivative 31 | 7 | 10 | 5 |

Derivatives of this compound have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle. The specific phase of arrest appears to be dependent on the chemical structure of the derivative.

For the N-phenyl-N'-(3-chloropropyl)urea (CPU) series, studies have demonstrated that these compounds block cell cycle progression during the S-phase . researchgate.netnih.gov The S-phase is the period of the cell cycle where DNA is replicated, and halting this process is a key strategy for many anticancer agents.

In contrast, a broader class of related compounds, including 1-phenylimidazolidin-2-ones (PIB-SOs) synthesized from the analogous 2-chloroethyl isocyanate, were found to block cell cycle progression in the G2/M phase . nih.gov The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. The disruption of microtubule function by these compounds leads to this G2/M arrest and subsequent cell death. nih.gov Although the PPB-SO derivatives from this compound were inactive in this particular study, the findings for the closely related PIB-SOs suggest that modulation of this scaffold can direct the mechanism towards G2/M arrest.

The primary cellular target for many potent anticancer agents derived from this chemical class is tubulin. nih.gov Tubulin proteins polymerize to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division.

Research into a series of 1-phenylimidazolidin-2-one benzenesulfonates (PIB-SOs) revealed that these compounds inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin. nih.gov This interaction disrupts the cytoskeleton and leads to cell death. While the corresponding tetrahydro-3-phenylpyrimidin-2(1H)-one (PPB-SO) derivatives synthesized from this compound did not show significant activity, the mechanistic studies on their active structural analogs point to tubulin as a key potential target for this chemical class. nih.gov The lack of activity in the PPB-SO series suggests that the six-membered ring formed from the 3-chloropropyl group may not be optimal for binding to the colchicine site, unlike the five-membered ring formed from 2-chloroethyl isocyanate.

A key mechanism identified for the anticancer activity of N-phenyl-N'-(3-chloropropyl)urea (CPU) derivatives is the induction of DNA damage. researchgate.netnih.gov Specifically, these compounds have been shown to cause DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.

The formation of DSBs is evidenced by the phosphorylation of the histone variant H2AX to form γH2AX, a well-established biomarker for this type of DNA lesion. researchgate.net The accumulation of γH2AX in cells treated with active CPU derivatives confirms that these agents induce a DNA damage response, which can ultimately lead to apoptosis if the damage is too severe to be repaired.

Beyond their effects on cancer cells in culture, derivatives of this compound have been evaluated for their ability to inhibit tumor growth and angiogenesis in vivo. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess both anti-angiogenic effects and tumor growth inhibition.

Several N-phenyl-N'-(3-chloropropyl)urea (CPU) derivatives that induce an S-phase block were tested in the CAM assay using HT-29 human colon carcinoma cells. These compounds significantly inhibited tumor growth at non-toxic doses to the chick embryos. researchgate.netnih.gov

Table 2: Inhibition of Tumor Growth by CPU Derivatives in the CAM Assay

| Compound | Dose (µg/egg) | Tumor Growth Inhibition (%) | Embryo Lethality (%) |

|---|---|---|---|

| CPU Derivative 30 | 30 | 68 | 0 |

| CPU Derivative 45 | 30 | 68 | 9 |

| CPU Derivative 47 | 30 | 65 | 10 |

| Cisplatin (Control) | 10 | 46 | 6 |

Similarly, while the PPB-SO derivatives were inactive, the structurally related PIB-SOs were shown to efficiently block angiogenesis and tumor growth in CAM assays, with some compounds performing at levels comparable to the well-known tubulin inhibitor Combretastatin A-4. nih.gov These findings underscore the potential of scaffolds derived from haloalkyl isocyanates to inhibit tumor progression in a live biological system.

Cellular Interactions and Toxicity Mechanisms of Isocyanate Derivatives

Isocyanates are a class of highly reactive, low-molecular-weight chemicals characterized by the functional group -N=C=O. nih.govacs.org Their high electrophilicity makes them reactive toward a variety of nucleophiles, including alcohols, amines, and water. wikipedia.org This reactivity is the basis for their widespread industrial use in the production of polyurethanes, but it also underlies their toxicity. nih.govnih.gov The primary mechanism of toxicity for isocyanates is related to their ability to form adducts with endogenous macromolecules such as proteins and DNA. mhmedical.com These interactions can alter the structure and function of biomolecules, leading to cellular damage, immunotoxicity, and genotoxicity. nih.govnih.gov Studies on various isocyanate derivatives have shown they can induce DNA damage, apoptosis (programmed cell death), oxidative stress, and inflammation in cultured human cells. nih.govresearchgate.net

The toxic effects are often dose- and time-dependent. nih.gov For instance, exposure of human lymphocytes to an isocyanate surrogate resulted in increased phosphorylation of proteins involved in the DNA damage response (ATM and H2AX), a higher apoptotic index, mitochondrial depolarization, and the generation of reactive oxygen species. nih.gov These findings point to a multi-faceted cellular response to isocyanate exposure, culminating in significant damage at the genomic level. nih.gov

Carbamoylation of Proteins and Nucleic Acids

A key chemical reaction underlying the biological activity of isocyanate derivatives is carbamoylation (also known as carbamylation). nih.gov This non-enzymatic, and often irreversible, post-translational modification involves the covalent binding of an isocyanate to free functional groups on proteins and nucleic acids. nih.govcaymanchem.com

In proteins, the isocyanate group readily reacts with free amino groups, particularly the ε-amino group of lysine (B10760008) residues, to form a homocitrulline derivative. caymanchem.compnas.org This process alters the protein's structural and functional properties, as it neutralizes a positive charge and can disrupt folding and binding sites. nih.govresearchgate.net Carbamoylation can negatively impact the biological activity of proteins and is considered a hallmark of molecular aging. nih.govpnas.org While isocyanic acid is the agent for this reaction in vivo, often derived from urea (B33335), exogenous isocyanates act through the same fundamental mechanism. nih.govpnas.org The formation of isocyanate-protein adducts, such as with albumin, is believed to be a critical step in the mechanism of isocyanate-induced sensitization and occupational asthma. mhmedical.comresearchgate.net

Isocyanates are also known mutagens that interact with the biopolymers of nucleic acids. nih.govacs.org The mutagenic effects are caused by the formation of covalent adducts with the nucleobases of DNA. acs.orgacs.org The electrophilic isocyanate group attacks the exocyclic amino groups of DNA bases to yield the corresponding carbamoylated products. nih.govnih.gov Theoretical and experimental studies have demonstrated that the reaction follows a stepwise pathway that involves the formation of a C-N covalent bond. nih.govacs.org

Research comparing the reactivity of different isocyanates with DNA nucleosides has provided detailed insights into this process. For example, methyl isocyanate (MIC) and phenyl isocyanate (PIC) were found to react with deoxycytidine, deoxyadenosine, and deoxyguanosine. nih.gov The reactivity of these isocyanates is significantly higher towards deoxycytidine. nih.gov

| Isocyanate Derivative | Target Nucleobase | Relative Reactivity | Key Finding |

|---|---|---|---|

| Methyl Isocyanate (MIC) | Deoxycytidine | High | Reaction with deoxycytidine is 2 orders of magnitude higher than with deoxyadenosine. nih.gov |

| Phenyl Isocyanate (PIC) | Deoxycytidine | High | |

| Methyl Isocyanate (MIC) | Deoxyadenosine | Moderate | Reaction with deoxycytidine is 4 orders of magnitude higher than with deoxyguanosine. nih.gov |

| Phenyl Isocyanate (PIC) | Deoxyadenosine | Moderate | |

| Methyl Isocyanate (MIC) | Deoxyguanosine | Low | The order of reactivity is cytosine > adenine > guanine. acs.orgacs.org |

| Phenyl Isocyanate (PIC) | Deoxyguanosine | Low |

Inhibition of DNA Repair Processes

The formation of bulky carbamoylated adducts on DNA bases by isocyanates represents a form of DNA damage that can interfere with essential cellular processes like replication and transcription. nih.govnih.gov Healthy cells possess sophisticated DNA repair mechanisms to identify and remove such lesions, thereby maintaining genomic integrity. However, some chemical agents can inhibit these repair processes, exacerbating their own toxic and mutagenic effects.

Evidence suggests that isocyanate derivatives can interact with these repair systems. The DNA adducts formed by methyl isocyanate, for instance, can be recognized and removed by the uvr excision-repair system in E. coli. nih.gov This was demonstrated by the increased sensitivity of bacterial strains deficient in Uvr endonuclease to MIC-modified DNA compared to strains with a proficient repair system. nih.gov While this shows the adducts are repairable, it also confirms they are significant lesions that require cellular intervention.

Advanced Analytical and Computational Methodologies in 3 Chloropropyl Isocyanate Research

Spectroscopic Techniques for Characterization and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of 3-Chloropropyl isocyanate, providing real-time insights into reaction dynamics and detailed information about molecular structure.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions involving isocyanates. mt.commdpi.com This technique allows researchers to track the concentration of reactants and products continuously and directly within the reaction vessel, eliminating the need for offline sampling which can be time-consuming and potentially hazardous due to the toxicity of isocyanates. mt.comazom.com

The key to this monitoring is the strong and distinct absorption band of the isocyanate functional group (-N=C=O) which appears around 2270 cm⁻¹. researchgate.net As this compound reacts, for instance in the formation of a urethane (B1682113) by reacting with an alcohol, the intensity of this isocyanate peak diminishes. researchgate.net By tracking the attenuation of this peak over time relative to a stable reference peak, one can determine the reaction's progression, calculate the rate of conversion, and study the reaction kinetics. researchgate.netresearchgate.net This continuous data stream enables the precise determination of reaction endpoints, the identification of potential intermediates, and the optimization of process parameters such as temperature and catalyst concentration. mt.com

Table 1: Application of In Situ FTIR in Monitoring a Urethane Reaction

| Parameter Monitored | Spectroscopic Observation | Application in Kinetics |

| Reactant Concentration | Decrease in the absorbance of the isocyanate (-NCO) peak at ~2270 cm⁻¹. | The rate of decrease is proportional to the rate of reaction. |

| Product Formation | Increase in the absorbance of urethane linkage peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1530 cm⁻¹). | The rate of increase correlates with product formation rate. |

| Reaction Endpoint | The isocyanate peak at ~2270 cm⁻¹ disappears or stabilizes at a minimum level. | Indicates the completion of the reaction. |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the definitive identification and structural elucidation of this compound and its reaction products. mmu.ac.ukresearchgate.net These techniques provide complementary information about the molecule's functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the sharp, strong absorption band characteristic of the isocyanate group (-N=C=O) around 2270 cm⁻¹. Other key absorptions include C-H stretching from the propyl chain (around 2850-2960 cm⁻¹) and the C-Cl stretching vibration (typically in the 600-800 cm⁻¹ region).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy for this compound would show distinct signals for the three methylene (B1212753) groups (-CH₂-) of the propyl chain. The chemical shifts and splitting patterns of these signals reveal how the groups are connected to each other and to the chlorine atom and the isocyanate group.

¹³C NMR spectroscopy complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbon of the isocyanate group, which is typically found in the 120-130 ppm range.

Together, IR and NMR data allow for the unambiguous confirmation of the structure of this compound and are essential for verifying the structures of new compounds synthesized from it. mmu.ac.uk

Table 2: Characteristic Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal / Position | Structural Assignment |

| IR Spectroscopy | Isocyanate Stretch | ~2270 cm⁻¹ (strong, sharp) | -N=C=O group |

| Alkyl C-H Stretch | ~2850-2960 cm⁻¹ | -CH₂- groups in the propyl chain | |

| C-Cl Stretch | ~600-800 cm⁻¹ | C-Cl bond | |

| ¹H NMR | Methylene group | Triplet, ~3.6 ppm | -CH₂-Cl |

| Methylene group | Triplet, ~3.4 ppm | -CH₂-NCO | |

| Methylene group | Multiplet, ~2.0 ppm | -CH₂-CH₂-CH₂- | |

| ¹³C NMR | Isocyanate Carbon | ~122 ppm | -N=C =O |

| Methylene Carbon | ~44 ppm | C H₂-Cl | |

| Methylene Carbon | ~41 ppm | C H₂-NCO | |

| Methylene Carbon | ~32 ppm | -C H₂-CH₂-CH₂- |

Note: NMR chemical shifts are approximate and can vary depending on the solvent used.

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. This compound itself is not chiral and therefore not optically active. However, it can be reacted with chiral molecules, such as chiral alcohols or amines, to produce optically active derivatives like chiral urethanes or ureas.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides information about the stereochemistry and conformation of the product. nih.gov For example, if this compound were reacted with a chiral amino acid, CD spectroscopy could be used to study the secondary structure (e.g., alpha-helix or beta-sheet formation) of resulting peptide-like molecules or to confirm that the stereochemical center of the amino acid was not affected during the reaction. nih.gov This is particularly important in pharmaceutical and biological research where the specific three-dimensional structure of a molecule is often critical to its function.

Chromatographic and Separation Methods

Chromatographic techniques are essential for separating complex mixtures, purifying compounds, and performing quantitative analysis in research involving this compound.

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for the quantification of isocyanates, which is crucial for monitoring residual monomer levels in products and for environmental and occupational safety assessments. researchgate.net Direct analysis of isocyanates by HPLC can be challenging due to their high reactivity. Therefore, a common and reliable approach is to first derivatize the isocyanate with a reagent to form a stable, UV-active, or fluorescent urea (B33335) derivative. google.com

Reagents such as 1-(2-methoxyphenyl)piperazine (B120316) (MPP) or tryptamine (B22526) are often used for this purpose. researchgate.netgoogle.com The resulting derivative is then separated from other components in the sample mixture by HPLC, typically using a reversed-phase column, and detected by a UV or fluorescence detector. google.com The concentration of this compound in the original sample is determined by comparing the peak area of its derivative to a calibration curve prepared from standards. epa.govepa.gov This derivatization-HPLC method provides high sensitivity and selectivity for the accurate quantification of isocyanates. google.com

Table 3: Typical HPLC Method for Isocyanate Analysis (Post-Derivatization)

| Parameter | Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 150 mm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an acid modifier like formic acid) | To effectively elute compounds with varying polarities. |

| Detector | UV-Vis Diode Array (DAD) or Fluorescence (FLD) | Provides high sensitivity and selectivity for the derivatized analyte. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Quantification | External standard calibration | To accurately determine the concentration of the analyte. |

When this compound is used to synthesize polymers, for example, by reacting it with a polyol to form a polyurethane or by modifying an existing polymer, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the resulting macromolecules. hpst.czintertek.com

GPC separates molecules based on their hydrodynamic volume, or size in solution. intertek.com A polymer sample is dissolved in an appropriate solvent and passed through a column packed with porous gel. shimadzu.com Larger polymer chains cannot enter the pores as easily and thus elute from the column faster, while smaller chains penetrate the pores more deeply and elute later. intertek.comshimadzu.com

By calibrating the system with polymer standards of known molecular weights, GPC can determine several key properties of the polymer sample derived from this compound: polyanalytik.comlcms.cz

Number-average molecular weight (Mn)

Weight-average molecular weight (Mw)

Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution.

This information is critical as the molecular weight and its distribution directly influence the physical and mechanical properties of the final polymer material, such as its strength, viscosity, and melt flow. hpst.czlcms.cz

Thermal Analysis for Polymer Properties and Stability

Thermal analysis techniques are crucial for characterizing the properties and stability of polymers derived from this compound. These methods measure the physical and chemical properties of a material as a function of temperature or time, providing vital information for research, development, and quality control. eag.comazom.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal transitions of polymers. intertek.compressbooks.pub By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify key thermal events. azom.comyoutube.com For polymers synthesized using this compound, DSC is instrumental in determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). pressbooks.pub

The glass transition temperature (Tg) is a critical parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. youtube.com This transition is observed as a step-like change in the heat capacity on the DSC thermogram. The Tg is crucial for defining the upper service temperature of the material in many applications.

For semi-crystalline polymers, DSC also reveals the melting temperature (Tm) , which appears as an endothermic peak, and the crystallization temperature (Tc) , observed as an exothermic peak upon cooling from the melt. pressbooks.pub The area under the melting peak can be used to calculate the heat of fusion, which is related to the degree of crystallinity of the polymer. pressbooks.pub These parameters are essential for optimizing processing conditions such as injection molding and extrusion. eag.com

Table 1: Illustrative DSC Data for Different Polymer Types (Note: This table provides example data for representative polymers to illustrate the typical values obtained through DSC analysis, as specific data for poly(this compound) is not readily available in the cited literature.)

| Polymer Type | Glass Transition (Tg) (°C) | Melting Point (Tm) (°C) | Heat of Fusion (ΔHf) (J/g) |

| Polycarbonate (Amorphous) | ~147 | N/A | N/A |

| Polyethylene Terephthalate (PET) (Semi-crystalline) | ~75 | ~255 | ~40 |

| Poly(tetrafluoroethylene) (PTFE) (Semi-crystalline) | ~115 | ~327 | ~39 |

This interactive table is based on general data presented in thermal analysis literature. azom.comyoutube.com

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) for Thermal Degradation

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature, indicating the temperatures at which the polymer degrades. For polymers containing the this compound moiety, TGA provides critical information about their stability at elevated temperatures and the mechanism of their decomposition.

A typical TGA thermogram for a polyisocyanate shows the onset temperature of decomposition and the temperature of maximum degradation rate. researchgate.netresearchgate.net The degradation of polyurethanes, which are closely related to polyisocyanates, often occurs in multiple steps, which can be identified with TGA. researchgate.net

Differential Thermogravimetry (DTG) is the first derivative of the TGA curve. The DTG curve plots the rate of mass loss versus temperature, with peaks indicating the temperatures at which the rate of degradation is maximal. This is particularly useful for separating overlapping degradation stages that might appear as a single step in the TGA curve. researchgate.net

Table 2: Example TGA/DTG Data for Poly(n-butylisocyanate) at Different Heating Rates (Note: This data for a related aliphatic polyisocyanate illustrates how decomposition temperature shifts with heating rate. researchgate.netresearchgate.net)

| Heating Rate (°C/min) | Temperature at 5% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |

| 1 | ~220 | ~260 |

| 5 | ~240 | ~280 |

| 10 | ~250 | ~290 |

| 20 | ~260 | ~300 |

| 40 | ~270 | ~310 |

This interactive table is based on data for a similar polymer, illustrating a common trend observed in TGA. researchgate.net

Kinetic Analysis of Thermal Degradation (Kissinger, Ozawa–Flynn–Wall, Kissinger–Akahira–Sunose Methods)

To gain deeper insight into the thermal degradation process, kinetic analysis is performed on data obtained from multiple TGA experiments conducted at different heating rates. semanticscholar.org This analysis allows for the determination of the activation energy (Ea), which represents the energy barrier that must be overcome for the degradation reaction to occur. scholarsresearchlibrary.com Several model-free isoconversional methods are commonly employed, including the Kissinger, Ozawa–Flynn–Wall (OFW), and Kissinger–Akahira–Sunose (KAS) methods. researchgate.netnih.gov